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Compound of Interest

5-Chloro-2-hydroxyphenylboronic
Compound Name:

acid
CAS No.: 89488-25-5
Cat. No.: B1592813

Get Quote

\ J

CAS: 89488-25-5 | Formula: CeHsBCIOs | MW: 172.37 g/mol

Executive Summary

5-Chloro-2-hydroxyphenylboronic acid is a functionalized arylboronic acid frequently
employed as a building block in Suzuki-Miyaura cross-coupling reactions and as a
pharmacophore in benzoxaborole antifungal development.

Obtaining a clean 1H NMR spectrum for this compound is chemically non-trivial due to two
competing equilibria:

e Boroxine Formation: The reversible dehydration of the boronic acid moiety into a cyclic
trimeric anhydride (boroxine).

e Proton Exchange: The lability of the phenolic (-OH) and boronic [-B(OH)z] protons, which
complicates integration and peak shape.
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This guide provides the characteristic spectral data in DMSO-ds (the standard solvent for
suppressing exchange) and a self-validating protocol to ensure sample integrity.

Structural Analysis & Proton Assignment

The molecule consists of a trisubstituted benzene ring. The chemical shifts are governed by the
strong electron-donating effect of the phenolic hydroxyl group (C-2) and the inductive
withdrawing effects of the chlorine (C-5) and boronic acid (C-1) groups.

Chemical Structure Diagram

The following diagram illustrates the proton numbering scheme used in the spectral data table.

C-2
(Phenolic)

(Boronic)

Click to download full resolution via product page

Figure 1: Connectivity and substitution pattern of 5-Chloro-2-hydroxyphenylboronic acid.
Note the shielding influence of the C-2 OH group on H-A (C-3).

Characteristic 1H NMR Spectral Data

Solvent: DMSO-de | Frequency: 400 MHz | Reference: TMS (0.00 ppm) or Residual DMSO
(2.50 ppm)
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Assignment
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Detailed Interpretation Logic

e The Aromatic Region (6.8 — 7.7 ppm):

o H-3 (H-A): This proton appears furthest upfield (~6.85 ppm). It is located ortho to the

strong electron-donating hydroxyl group, which increases electron density at this position
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via resonance, resulting in significant shielding.

o H-6 (H-C): This proton appears furthest downfield (~7.60 ppm). It is ortho to the boronic
acid group.[1] Although boron is electropositive, the empty p-orbital can participate in
resonance, and the lack of ortho-shielding (compared to H-3) leaves it relatively
deshielded.

o H-4 (H-B): The signal at ~7.30 ppm is a doublet of doublets (dd). It couples strongly with
its ortho neighbor H-3 (

Hz) and weakly with its meta neighbor H-6 (
Hz).

e The Exchangeable Region (8.0 — 10.5 ppm):

o In "wet" DMSO or at low concentrations, the phenolic and boronic protons may coalesce
into a single broad hump or disappear entirely due to rapid exchange with water.

o In dry DMSO-ds, the phenolic proton is typically distinct and sharpest, while the boronic
protons appear as a broad singlet integrating to 2 protons.

Experimental Protocol: Sample Preparation

To ensure reproducibility and prevent the formation of boroxine anhydrides, follow this strict
protocol.

Reagents Required[2][3][4][5][6][7][8]
e Solvent: DMSO-ds (99.9 atom % D) + 0.03% v/v TMS.

o Critical: Use a fresh ampoule or solvent stored over 4A molecular sieves. Water content
>0.1% will collapse the -OH signals.

e Tube: 5mm Precision NMR tube (e.g., Wilmad 507-PP or equivalent).

Step-by-Step Methodology

e Weighing: Weigh 10-15 mg of 5-Chloro-2-hydroxyphenylboronic acid into a clean vial.
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o Note: Do not exceed 20 mg/0.6 mL. High concentrations favor boroxine trimerization.

 Dissolution: Add 0.6 mL of DMSO-ds. Vortex until fully dissolved.
o Observation: The solution should be clear and colorless to pale yellow.

e Dehydration Check (Optional but Recommended): If the solid has been stored for long
periods, it may contain partial anhydrides.

o Action: Add 1 drop of D20 only if you intend to collapse all exchangeable protons to
simplify the aromatic region. For full characterization including OH groups, strictly avoid
D20.

e Acquisition: Run the 1H NMR experiment with a sufficient relaxation delay (d1

2 seconds) to allow full relaxation of the quaternary carbons if running 13C, or to ensure
accurate integration of the aromatic protons.

Troubleshooting & Quality Control

Boronic acids are dynamic molecules. Use the following decision tree to diagnose spectral
anomalies.
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Analyze Spectrum

Are -OH/-B(OH)2 signals visible?
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Action: Dry DMSO over 4A sieves Check Aromatic Region

Yes

Split/Duplicated Aromatic Peaks Clean d/dd/d Pattern

Diagnosis: Boroxine Formation
Action: Add 10uL D20 to hydrolyze Valid Spectrum
(Sacrifices OH signals)

Click to download full resolution via product page

Figure 2: Diagnostic workflow for evaluating spectral quality of arylboronic acids.

Common Pitfalls

Boroxine Contamination: If you see a second set of aromatic peaks (usually slightly
downfield), your sample contains the cyclic anhydride (boroxine). This is common in older
samples. Adding a small amount of water (or D20) shifts the equilibrium back to the free acid

monomer.
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o Temperature Effects: The rotation of the B-C bond can be restricted. If peaks are unusually
broad, running the experiment at 300K or 310K can sharpen the signals.

Applications & Context
Understanding the NMR of this compound is critical for:

o Suzuki-Miyaura Coupling: Verifying the purity of the starting material directly correlates to
catalyst turnover numbers (TON). Impurities like the de-boronated phenol (3-chlorophenol)
will poison Pd catalysts.

e Benzoxaborole Synthesis: This compound is a precursor to cyclic boron-oxygen
heterocycles, a class of compounds gaining traction as anti-inflammatory and antifungal
agents (e.g., Tavaborole).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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